molecular formula C22H30N4O4 B2763078 N-(2,3-dimethoxybenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1029724-24-0

N-(2,3-dimethoxybenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2763078
CAS No.: 1029724-24-0
M. Wt: 414.506
InChI Key: SDCPPQWAUZVNAY-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxybenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C22H30N4O4 and its molecular weight is 414.506. The purity is usually 95%.
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Biological Activity

N-(2,3-dimethoxybenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its biological properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethoxybenzyl moiety and a pyrimidine derivative, which are known to contribute to its biological activity. Its chemical formula can be represented as:

C19H26N4O3\text{C}_{19}\text{H}_{26}\text{N}_4\text{O}_3

Research indicates that this compound acts primarily as an inhibitor of specific kinase pathways, particularly those involved in cancer progression. It has been shown to inhibit the HER2/ErbB2 receptor with an IC50 value of 10 nM, which suggests a potent anti-cancer activity . The inhibition of this receptor is crucial as it plays a significant role in various types of breast cancer.

Anticancer Activity

  • Inhibition of HER2/ErbB2 : The compound exhibits strong inhibitory effects on the HER2 receptor, making it a candidate for targeted therapies in HER2-positive cancers.
  • Cell Proliferation Studies : In vitro studies have demonstrated that this compound significantly reduces cell proliferation in cancer cell lines expressing HER2 .

Anti-inflammatory Effects

  • p38 MAP Kinase Inhibition : The compound has been identified as a selective inhibitor of p38 MAP kinase, which is involved in inflammatory responses. In animal models, it has shown efficacy comparable to dexamethasone in reducing inflammation .
  • Tumor Necrosis Factor-alpha (TNF-α) Production : In vivo studies indicate that the compound can inhibit LPS-stimulated TNF-α production in a dose-dependent manner, suggesting its potential use in treating inflammatory diseases .

Data Table: Biological Activities

Activity TypeAssay/Model UsedResultReference
HER2 InhibitionCell-based assayIC50 = 10 nM
Anti-inflammatoryRat arthritis modelComparable efficacy to dexamethasone
TNF-α InhibitionLPS-stimulated production assayDose-dependent inhibition

Case Studies and Research Findings

  • Case Study on Cancer Cell Lines : A study conducted on various breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis. The mechanism was linked to the downregulation of key survival pathways associated with HER2 signaling.
  • Inflammation Model Studies : In preclinical models of arthritis, administration of the compound led to reduced swelling and pain scores compared to control groups receiving no treatment or standard anti-inflammatory drugs. These findings suggest its potential application in chronic inflammatory conditions.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4/c1-15-7-6-10-26(13-15)22-24-16(2)11-20(25-22)30-14-19(27)23-12-17-8-5-9-18(28-3)21(17)29-4/h5,8-9,11,15H,6-7,10,12-14H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCPPQWAUZVNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NCC3=C(C(=CC=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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